molecular formula C25H30N6O3S B14964716 N-cyclopropyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

N-cyclopropyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B14964716
M. Wt: 494.6 g/mol
InChI Key: MCLLMCBSHLYSJL-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Advanced techniques like microwave-assisted synthesis and automated synthesis platforms may also be employed to enhance productivity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-CYCLOPROPYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-1-(6-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other thiazolopyrimidine derivatives and piperidine-containing compounds.

Uniqueness

  • The unique combination of the thiazolopyrimidine core, piperidine ring, and cyclopropyl group distinguishes this compound from others. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H30N6O3S

Molecular Weight

494.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H30N6O3S/c1-3-16-6-4-5-15(2)20(16)28-19(32)13-31-14-26-22-21(24(31)34)35-25(29-22)30-11-9-17(10-12-30)23(33)27-18-7-8-18/h4-6,14,17-18H,3,7-13H2,1-2H3,(H,27,33)(H,28,32)

InChI Key

MCLLMCBSHLYSJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5)C

Origin of Product

United States

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